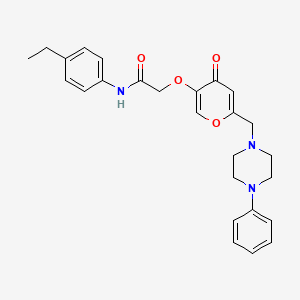

N-(4-ethylphenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O4/c1-2-20-8-10-21(11-9-20)27-26(31)19-33-25-18-32-23(16-24(25)30)17-28-12-14-29(15-13-28)22-6-4-3-5-7-22/h3-11,16,18H,2,12-15,17,19H2,1H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCIFTTWGOUEJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethylphenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a complex structure, which includes a piperazine moiety, a pyran ring, and an acetamide group, suggesting diverse pharmacological properties.

The molecular formula of the compound is with a molecular weight of approximately 427.5 g/mol. The structural representation includes notable functional groups that may contribute to its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Specifically, the presence of the piperazine and pyran rings suggests potential interactions with central nervous system targets, possibly influencing neurotransmitter pathways.

Biological Activity Overview

Recent studies have indicated several key areas of biological activity for this compound:

- Anti-inflammatory Activity : The compound has shown promise as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. In vitro studies demonstrated moderate inhibitory effects against COX-I and stronger inhibition against COX-II, with IC50 values ranging from 0.52 to 22.25 μM for various related compounds .

- Antioxidant Properties : The presence of phenolic structures in the compound may contribute to antioxidant activity, reducing oxidative stress and potentially offering protective effects against cellular damage.

- Neuropharmacological Effects : Given the piperazine component, there is potential for neuropharmacological applications, including anxiolytic or antidepressant effects, which warrant further investigation.

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of compounds related to this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Acetamide Substituents

N-(4-ethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

- Key Differences : Lacks the pyran-oxo scaffold present in the target compound.

- Implications : The absence of the pyran ring may reduce steric hindrance and alter binding kinetics. This analogue’s simpler structure is associated with computational studies predicting its collision cross-section and pharmacokinetic properties .

2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-(propan-2-yl)acetamide

- Key Differences : Substitutes the 4-ethylphenyl group with an isopropyl moiety on the acetamide nitrogen.

- Implications : The isopropyl group may enhance solubility but reduce aromatic interactions compared to the ethylphenyl substituent. This highlights the role of the N-substituent in modulating target affinity .

Analogues with Heterocyclic Core Modifications

2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

- Key Differences: Replaces the pyran ring with a thieno[2,3-d]pyrimidin core and introduces a nitro group on the phenylacetamide.

- Implications : The sulfur-containing heterocycle may improve electron-withdrawing properties, while the nitro group could increase reactivity or toxicity .

N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide (VUAA-1)

Piperazine-Modified Analogues

N-(4-ethylphenyl)-2-{4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}acetamide

- Key Differences : Substitutes the phenyl group on piperazine with a (3-methylpyridin-2-yl)methyl group.

Tabulated Comparison of Key Compounds

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(4-ethylphenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

- Pyranone Core Formation : Cyclocondensation of diketones with aldehydes or via Knorr-type reactions to construct the 4H-pyran-4-one scaffold .

- Piperazine Functionalization : Introducing the 4-phenylpiperazinylmethyl group via nucleophilic substitution or reductive amination. For example, reacting 6-(bromomethyl)-4H-pyran-4-one with 4-phenylpiperazine in DMF under inert atmosphere .

- Acetamide Coupling : Condensation of the pyran-3-ol intermediate with 2-chloroacetamide derivatives using coupling agents like EDCI/HOBt in dichloromethane .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) ensure purity.

Q. How can researchers characterize the molecular structure of this compound?

- Methodological Answer : Structural elucidation requires a combination of techniques:

- Spectroscopy :

- NMR : 1H/13C NMR to confirm connectivity (e.g., pyranone carbonyl at ~170 ppm, piperazine protons as multiplets at δ 2.5–3.5) .

- HRMS : High-resolution mass spectrometry for molecular ion verification (e.g., [M+H]+ calculated for C₃₁H₃₄N₃O₄: 536.2552).

- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, SHELXL refinement) resolves absolute stereochemistry and hydrogen-bonding networks .

Q. What is the role of the 4-phenylpiperazinylmethyl substituent in modulating biological activity?

- Methodological Answer : The 4-phenylpiperazine moiety enhances:

- Lipophilicity : Measured via logP assays (shake-flask method), improving membrane permeability .

- Target Affinity : Molecular docking (AutoDock Vina) shows piperazine nitrogen interactions with kinase active sites (e.g., hydrogen bonding to Asp86 in PDE5) .

Advanced Research Questions

Q. How can synthetic challenges in introducing sulfone or phosphonate moieties to the pyran scaffold be addressed?

- Methodological Answer :

- Sulfonation : Treat pyran intermediates with sulfonyl chlorides (e.g., TsCl) in pyridine at 0°C, followed by nucleophilic displacement .

- Phosphonate Incorporation : Use Michaelis-Arbuzov reactions with trialkyl phosphites and alkyl halides on 6-methylpyran derivatives .

- Monitoring : Track reaction progress via TLC and 31P NMR for phosphonate intermediates.

Q. What crystallographic strategies resolve structural ambiguities in such heterocyclic systems?

- Methodological Answer :

- Data Collection : High-resolution data (θmax > 25°) with synchrotron radiation minimizes absorption errors.

- Refinement : SHELXL-2018 for anisotropic displacement parameters and disorder modeling (e.g., piperazine ring conformers) .

- Validation : Check using PLATON’s ADDSYM to detect missed symmetry and R1 convergence < 5% .

Q. How can in silico modeling predict ADME properties for this compound?

- Methodological Answer :

- Lipinski’s Rule : Calculate molecular weight (<500), logP (<5), H-bond donors/acceptors using ChemDraw.

- Metabolic Stability : CYP450 metabolism prediction via Schrödinger’s QikProp (e.g., t1/2 > 2 hours indicates favorable hepatic clearance) .

- Solubility : Molecular dynamics simulations (AMBER) in explicit solvent models (TIP3P water) estimate aqueous solubility .

Q. What experimental approaches validate target engagement in kinase inhibition assays?

- Methodological Answer :

- Enzyme Assays : Fluorescence polarization (FP) with recombinant kinases (e.g., PKA, PKC) at 10 µM ATP. IC50 determination via dose-response curves (GraphPad Prism) .

- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in HEK293 cells after 24-hour exposure .

- Thermal Shift Assay : Monitor target protein melting temperature (Tm) shifts (ΔTm > 2°C indicates binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.